molecular formula C17H13NO2 B503323 2-Methyl-6-(1-naphthyl)nicotinic acid

2-Methyl-6-(1-naphthyl)nicotinic acid

Cat. No.: B503323
M. Wt: 263.29g/mol
InChI Key: RZHLUXJQHNTKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The specific research applications and mechanism of action for 2-Methyl-6-(1-naphthyl)nicotinic acid are currently under investigation. As a nicotinic acid derivative, it is a compound of interest in various biochemical research fields. Nicotinic acid itself is a precursor to coenzymes NAD and NADP and is known for its lipid-modifying effects at pharmacological doses . Its derivatives are often explored for their potential biological activities. Researchers are investigating this specific naphthyl-substituted analogue for its unique properties. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29g/mol

IUPAC Name

2-methyl-6-naphthalen-1-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C17H13NO2/c1-11-13(17(19)20)9-10-16(18-11)15-8-4-6-12-5-2-3-7-14(12)15/h2-10H,1H3,(H,19,20)

InChI Key

RZHLUXJQHNTKLI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)C2=CC=CC3=CC=CC=C32)C(=O)O

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 2 Methyl 6 1 Naphthyl Nicotinic Acid and Its Analogues

General Synthetic Approaches to Nicotinic Acid and its Substituted Derivatives

The pyridine (B92270) core is a fundamental motif in a vast array of pharmaceuticals and agrochemicals. nih.gov Consequently, the development of efficient methods for the synthesis of nicotinic acid (pyridine-3-carboxylic acid) and its derivatives is a cornerstone of heterocyclic chemistry.

Historically, the synthesis of pyridine carboxylic acids has relied on several classical methods. One of the most common industrial approaches involves the oxidation of alkylpyridines. google.comgoogle.comgoogleapis.com For instance, nicotinic acid can be produced through the oxidation of 3-picoline (3-methylpyridine) or quinoline. google.com Typical oxidizing agents include potassium permanganate, nitric acid in a sulfuric acid medium, or air over a vanadium(V) oxide catalyst. google.comwikipedia.orggoogle.com Another foundational method is the Hantzsch pyridine synthesis, first described in 1881, which typically uses a β-keto acid, an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469) that is subsequently oxidized to the corresponding pyridine derivative. wikipedia.org Decarboxylation of higher pyridine carboxylic acids also serves as a route to simpler derivatives. wikipedia.org

Modern synthetic chemistry has introduced more refined and versatile methods. The hydrolysis of cyanopyridines provides a direct pathway to the corresponding carboxylic acids. google.com One-pot methodologies, which combine multiple reaction steps without isolating intermediates, have been developed for the synthesis of highly substituted nicotinic acid esters from simple precursors, offering advantages in efficiency and waste reduction. acs.org Furthermore, transition metal-catalyzed reactions, such as Suzuki coupling, have become indispensable for creating complex substituted pyridines by forming new carbon-carbon bonds. acs.org

Achieving regioselectivity—the control of substituent placement on the pyridine ring—is a significant synthetic challenge due to the intrinsic electronic properties of the heterocycle. nih.govresearchgate.net The pyridine nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming groups to the 3- (meta) and 5-positions. Conversely, nucleophilic substitution is favored at the 2- (ortho) and 4- (para) positions.

To overcome these inherent tendencies, chemists have devised several advanced strategies. One approach involves the temporary conversion of pyridines into more reactive, electron-rich intermediates. nih.gov This can be accomplished through sequences like a ring-opening/ring-closing pathway via Zincke imine intermediates or a dearomatization/rearomatization process. nih.govresearchgate.net These methods allow for regioselective electrophilic functionalization under mild conditions. nih.gov

For radical functionalization, the classic Minisci reaction is widely used but often suffers from a lack of selectivity between the C2 and C4 positions. acs.org Newer photochemical methods harness the reactivity of pyridinyl radicals, generated by single-electron transfer (SET) reduction of pyridinium (B92312) ions, to achieve distinct positional selectivity that diverges from classical pathways. acs.org Additionally, halogen-metal exchange reactions, such as a highly regioselective Br/Mg exchange on dibromopyridine derivatives, enable the introduction of various functional groups at specific positions. rsc.org

Synthesis of the 2-Methyl-6-(1-naphthyl)nicotinic Acid Core Structure

The synthesis of the specific this compound scaffold involves the strategic coupling of a substituted pyridine moiety with a naphthalene (B1677914) system.

The construction of the target molecule logically proceeds via a cross-coupling reaction, a powerful tool for forming aryl-aryl bonds. A plausible and widely used strategy is the Suzuki-Miyaura coupling. This pathway would involve the reaction of a halogenated 2-methylnicotinic acid derivative with a naphthalene-based boronic acid or ester.

A representative synthetic route could begin with the synthesis of a suitable 6-halonicotinate ester. For example, 6-methylnicotinic acid esters can be prepared via the oxidation of 2-methyl-5-ethylpyridine using nitric acid, followed by esterification. google.comenvironmentclearance.nic.in The resulting methyl 6-methylnicotinate (B8608588) serves as a key intermediate. patsnap.comchemicalbook.com This precursor can then be halogenated at the 6-position of the pyridine ring to create a substrate suitable for cross-coupling.

The coupling partner would be 1-naphthylboronic acid. The Suzuki coupling of the halogenated 2-methylnicotinate with 1-naphthylboronic acid, catalyzed by a palladium complex, would yield the coupled product, methyl 2-methyl-6-(1-naphthyl)nicotinate. The final step would be the hydrolysis of the ester group to the carboxylic acid, affording the target compound, this compound.

While specific novel methodologies for the synthesis of this compound are not extensively detailed in the public domain, optimization would focus on improving the efficiency of the key cross-coupling step. Research in this area often involves screening different palladium catalysts, ligands, bases, and solvent systems to maximize the yield and purity of the coupled product while minimizing reaction times and catalyst loading.

Alternative modern coupling reactions, such as Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents), could also be explored as pathways to the core structure. Furthermore, advancements in C-H activation could potentially enable a more direct coupling of a 2-methylnicotinic acid derivative with naphthalene, bypassing the need for pre-functionalization of one of the coupling partners and offering a more atom-economical route.

Derivatization of the this compound Scaffold

The this compound molecule possesses several sites amenable to chemical modification, allowing for the generation of a library of analogues for further research. The most reactive and versatile handle for derivatization is the carboxylic acid group.

Standard organic transformations can be applied to convert the carboxylic acid into a wide range of functional groups.

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents produces the corresponding esters. This is a common derivatization, as seen in the synthesis of ethyl nicotinate (B505614) derivatives. jst.go.jp

Amidation: The carboxylic acid can be converted to an acid chloride, which then readily reacts with primary or secondary amines to form amides. Alternatively, direct amide bond formation can be achieved using peptide coupling reagents.

Hydrazide Formation: Reaction with hydrazine (B178648) hydrate (B1144303) can convert the corresponding ester into a nicotinoyl hydrazide, which serves as a key intermediate for synthesizing further derivatives like hydrazones. jst.go.jp

Beyond the carboxylic acid, the aromatic rings (both pyridine and naphthalene) could potentially be functionalized, although this is typically more challenging. Electrophilic aromatic substitution (e.g., nitration, halogenation) on the naphthalene ring would likely occur at positions not sterically hindered by the pyridine moiety. Functionalization of the pyridine ring itself would require careful consideration of the directing effects of the existing substituents.

Structural Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for chemical modification, allowing for the synthesis of a wide array of derivatives. bohrium.com These derivatizations are crucial for modulating properties such as solubility, polarity, and biological interactions. Amidation and esterification are the most common transformations. bohrium.comthermofisher.com

Esterification: The conversion of the carboxylic acid to its corresponding ester is a fundamental transformation. A standard method involves refluxing the acid in an appropriate alcohol (e.g., methanol, ethanol) with a strong acid catalyst, such as sulfuric acid. chemicalbook.com

Amidation: The formation of amides from the carboxylic acid moiety is a prevalent strategy in medicinal chemistry. This typically requires the activation of the carboxyl group to facilitate coupling with a primary or secondary amine. bohrium.com Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), are widely used for this purpose. thermofisher.comnih.gov The reaction proceeds under mild, often aqueous, conditions, forming a stable amide bond. nih.gov Other reagents, such as 2-nitrophenylhydrazine (B1229437) hydrochloride (2-NPH·HCl), can be used to create derivatives with specific analytical properties, like strong UV absorption for HPLC analysis. researchgate.net

Derivative Type Reagents/Conditions Purpose/Characteristics Reference
Esters Alcohol (e.g., MeOH), H₂SO₄, RefluxIncreases lipophilicity, can act as a prodrug. chemicalbook.com
Amides Amine (R-NH₂), EDC or DCCForms stable, neutral analogues; crucial for SAR studies. thermofisher.comnih.gov
Acyl Hydrazides Hydrazine derivativeIntroduces new hydrogen bonding capabilities. thermofisher.com
N-Aryl Amides Aromatic amine, Boric Acid (catalyst)Solvent-free conditions can be used for green synthesis. researchgate.net
Aliphatic Amines Mono-N-(t-BOC)-diamine, then TFAConverts the carboxyl group into a primary amine for further functionalization. thermofisher.com

Substitutions on the Pyridine Ring

Further functionalization of the pyridine core of this compound can provide critical insights into structure-activity relationships. Given the existing 2-methyl and 6-naphthyl groups, substitutions would target the C4 and C5 positions, and to a lesser extent, the C3 position adjacent to the bulky naphthyl group.

One synthetic strategy involves utilizing a pre-functionalized pyridine ring as a starting material for the key cross-coupling reaction. For instance, a di-halogenated 2-methylpyridine (B31789) could be selectively coupled with 1-naphthylboronic acid, leaving a second halogen as a handle for subsequent functionalization.

Alternatively, direct substitution on the formed bi-aryl scaffold can be attempted, although this can be challenging due to regioselectivity issues. Research on other nicotinic acid systems has demonstrated the introduction of a variety of substituents. For example, methods have been described for preparing 4-hydroxy-, 4-methoxy-, 4-amino-, and 4-anilino-nicotinic acids from appropriate precursors. rsc.org The introduction of fluoro and bromo substituents onto pyridine rings has also been explored in the context of tuning receptor binding affinity and efficacy. nih.gov These precedents suggest that a range of electron-donating and electron-withdrawing groups could be installed on the pyridine ring of the target molecule to fine-tune its electronic and steric properties.

Modifications to the Naphthyl Group

The naphthyl group offers several positions for substitution to modulate the molecule's properties. The electronic nature and steric bulk of the substituent, as well as its position on the naphthalene ring system, can significantly influence biological activity. ijpsjournal.com The inclusion of a lipophilic naphthalene ring is often intended to enhance penetration of biological membranes. ijpsjournal.com

Common modifications include the introduction of:

Halogens (F, Cl, Br): These can alter electronic properties and metabolic stability.

Hydroxyl (-OH) and Methoxy (-OCH₃) groups: These can introduce hydrogen bonding capabilities and modify solubility. Studies on related scaffolds have shown that hydroxyl and chloro groups can boost antimicrobial efficacy. ijpsjournal.com

Amino (-NH₂) and Nitro (-NO₂) groups: These can serve as synthetic handles for further derivatization or act as key interacting groups.

Trifluoromethyl (-CF₃): This group is often used to increase metabolic stability and lipophilicity, and can significantly impact biological activity. nih.gov

Advanced Synthetic Techniques in Nicotinic Acid Chemistry

Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, yield, and environmental footprint of synthesizing complex molecules like this compound.

Microwave-Assisted Synthesis Applications

Microwave-assisted synthesis has become a powerful tool in organic chemistry, known for dramatically reducing reaction times and often increasing product yields compared to conventional heating methods. nih.govmdpi.com This technique is considered an approach toward green synthesis as it is highly efficient and can reduce waste. nih.gov The application of microwave irradiation has been successful in the synthesis of various heterocyclic compounds, including coumarin-based 1,2,3-triazoles and various azoles and azolopyrimidines. nih.govmdpi.com For the synthesis of this compound, microwave heating could be particularly beneficial for the rate-limiting C-C bond formation step, such as the Suzuki-Miyaura coupling, potentially shortening reaction times from hours to minutes.

Reaction Type Heating Method Reaction Time Yield Reference
Heterocycle Synthesis Conventional3-5 hours65-75% mdpi.com
Heterocycle Synthesis Microwave5-10 minutes85-95% mdpi.com
Coumarin-Triazole Synthesis Conventional10-12 hours68-79% nih.gov
Coumarin-Triazole Synthesis Microwave10-15 minutes80-90% nih.gov

Sonochemical Approaches for Enhanced Reaction Efficiency

Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient synthetic methodology. tandfonline.comresearchgate.net The physical phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. researchgate.netresearchgate.net This can lead to a significant enhancement in reaction rates. Ultrasound has been successfully used to accelerate the synthesis of a wide range of bioactive heterocyclic compounds, including spiro-derivatives and triarylimidazoles, often in environmentally benign solvents like water. researchgate.netnih.gov This technique could be applied to various steps in the synthesis of this compound, potentially improving yields and reducing the need for harsh reaction conditions.

Catalyst Development and Mechanistic Insights in Synthesis

The synthesis of bi-aryl compounds like this compound heavily relies on palladium- or nickel-catalyzed cross-coupling reactions. nih.gov Research in this area focuses on developing more active and robust catalysts and gaining a deeper understanding of reaction mechanisms to overcome synthetic challenges.

Catalyst Development: The Suzuki-Miyaura coupling of heteroaromatic halides, such as chloropyridines, has seen significant advances. While early methods used standard palladium catalysts with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃), modern systems often employ more sophisticated, sterically hindered bi-aryl phosphine ligands (e.g., 2-(dicyclohexylphosphino)biphenyl) that are extremely effective for coupling with challenging substrates like halopyridines. acs.org There is also growing interest in phosphine-free systems using N-based ligands or heterogeneous catalysts like palladium on charcoal (Pd/C), which can simplify product purification. acs.orgelectronicsandbooks.com Nickel catalysts are also emerging as a cheaper and effective alternative to palladium for certain cross-coupling reactions. researchgate.netrsc.org

Catalyst System Substrate Type Key Features Reference
Pd/C with PPh₃ Bromopyridines, BromoquinolinesHeterogeneous catalyst that requires a phosphine ligand for heteroaromatics. acs.org
Pd(dppf)Cl₂ Pyridine-2-sulfonyl fluorideEffective for coupling with sulfonyl fluorides as electrophiles. cdnsciencepub.com
Bis(imino)pyridine Palladium(II) Aryl bromidesAir-stable, phosphine-free catalyst that works in water. electronicsandbooks.com
Ni/IPr Esters (for amidation)Lewis acid-free Nickel-NHC system for C-N bond formation. researchgate.net
Ni(0) with specific ligands Alkyl electrophilesCan catalyze migratory cross-coupling to form products at different positions. researchgate.net

Mechanistic Insights: A detailed understanding of the catalytic cycle—comprising oxidative addition, transmetalation, and reductive elimination—is crucial for catalyst design. rsc.orgrsc.org For instance, computational studies using Density Functional Theory (DFT) on nickel-catalyzed couplings have provided insights into the chemoselectivity and the rate-determining steps of the reaction. rsc.org Such studies have revealed that reductive elimination from Ni(II) centers, often a challenging step, can be facilitated through various pathways, inspiring the rational design of more efficient Ni-catalyzed reactions. rsc.org These mechanistic investigations are vital for developing next-generation catalysts applicable to the synthesis of complex molecules.

Structure Activity Relationship Sar Studies of 2 Methyl 6 1 Naphthyl Nicotinic Acid Derivatives

Elucidation of Key Pharmacophoric Features for Biological Efficacy

The biological activity of 2-Methyl-6-(1-naphthyl)nicotinic acid derivatives is intrinsically linked to a set of key pharmacophoric features. These essential structural motifs are the cornerstones of the molecule's interaction with its biological targets.

At its core, the pharmacophore of these derivatives consists of a central pyridine (B92270) ring, a carboxylic acid group, a methyl group, and a bulky aromatic naphthyl moiety. The spatial arrangement and electronic properties of these components are critical for activity. The carboxylic acid at the 3-position of the pyridine ring is a crucial feature, often involved in key interactions with biological targets through hydrogen bonding and ionic interactions. The nitrogen atom within the pyridine ring can also act as a hydrogen bond acceptor.

Pharmacophore modeling of related aryl nicotinic acid derivatives has identified key features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions as being essential for activity. In the context of this compound, the carboxylic acid serves as a primary hydrogen bond donor and acceptor, while the naphthyl ring provides the necessary hydrophobic character.

Impact of Substitutions on Biological Potency and Selectivity

The systematic modification of the this compound scaffold through the introduction of various substituents has provided valuable insights into the SAR of this class of compounds. These substitutions can significantly influence the biological potency and selectivity of the derivatives.

Studies on related 2-substituted phenyl derivatives of nicotinic acid have demonstrated that the nature and position of the substituent on the aromatic ring can dramatically alter anti-inflammatory and analgesic activities. For instance, the introduction of a bromo substituent on the phenyl ring has been shown to yield compounds with distinctive biological profiles. nih.gov

While direct data on substitutions on the naphthyl ring of this compound is limited in the provided results, we can infer from related structures. For example, in a series of 2-methyl-6-(substituted-arylethynyl)pyridines, modifications to the appended aryl rings were a primary focus for improving binding affinities for their target receptor. nih.gov This suggests that substitutions on the naphthyl ring, such as the introduction of electron-donating or electron-withdrawing groups, could modulate the electronic properties and steric interactions, thereby impacting potency and selectivity.

The following table summarizes the potential impact of substitutions based on findings from related nicotinic acid derivatives:

Substitution PositionSubstituent TypePotential Impact on Activity
Naphthyl RingElectron-withdrawing groups (e.g., -NO2, -Cl)May enhance binding through specific interactions or alter electronic distribution.
Naphthyl RingElectron-donating groups (e.g., -OCH3, -CH3)Could increase lipophilicity and van der Waals interactions.
Pyridine Ring (other than existing groups)Small alkyl groupsMay influence conformation and steric hindrance.

Conformation-Activity Relationships and Molecular Flexibility

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The relative orientation of the naphthyl group with respect to the pyridinecarboxylic acid core dictates how the molecule fits into the binding site of its target protein.

The bond connecting the pyridine and naphthalene (B1677914) rings allows for a degree of rotational freedom, leading to various possible conformations. The energetically preferred conformation is one that maximizes favorable interactions with the biological target. Studies on stereoisomeric cyclic enkephalin analogues containing a 1-naphthylalanine residue have highlighted the profound impact of chirality and the resulting conformational constraints on biological activity and receptor selectivity. nih.gov These studies revealed that specific folded conformations, where aromatic rings are in close proximity, can be crucial for activity at certain receptors. nih.gov

In the case of this compound, the dihedral angle between the pyridine and naphthalene rings is a key conformational parameter. The presence of the methyl group at the 2-position can influence this angle, potentially leading to a more rigid or a specific preferred conformation that is conducive to binding. The planarity of the nicotinic acid moiety itself is also a factor, with the non-hydrogen atoms of 6-methyl-nicotinic acid being nearly coplanar. nih.gov

Comparative Analysis with Established Lead Compounds and Therapeutic Agents

To contextualize the therapeutic potential of this compound derivatives, it is essential to compare their activity with established lead compounds and existing therapeutic agents. While direct comparative data for this specific compound is not extensively available in the provided search results, we can draw parallels with other nicotinic acid derivatives and non-steroidal anti-inflammatory drugs (NSAIDs).

In studies of new nicotinic acid derivatives, compounds are often evaluated against well-known NSAIDs such as ibuprofen, celecoxib, and indomethacin. nih.gov These comparisons help to benchmark the anti-inflammatory potency and potential for improved safety profiles, such as reduced gastrointestinal toxicity. For instance, certain synthesized nicotinic acid derivatives have shown comparable inhibition of inflammatory cytokines like TNF-α and IL-6 when compared to ibuprofen. nih.gov

Naproxen (B1676952), another prominent NSAID, is structurally relevant due to its naphthalene core. nih.gov Comparative analysis with naproxen could provide insights into the role of the naphthalene moiety in cyclooxygenase (COX) inhibition. nih.gov

The table below provides a conceptual comparison with established anti-inflammatory agents, highlighting key parameters that would be considered in such an analysis.

Compound/ClassMechanism of Action (Primary)Key Structural FeaturesPotential Advantages of this compound derivatives
Ibuprofen Non-selective COX inhibitorPropionic acid derivativePotential for improved potency and selectivity.
Celecoxib Selective COX-2 inhibitorSulfonamide-containing diarylheterocyclePotential for a different selectivity profile and mechanism.
Naproxen Non-selective COX inhibitorNaphthaleneacetic acid derivativeThe nicotinic acid core may offer different binding interactions and ADME properties.
Mefenamic Acid Non-selective COX inhibitorAnthranilic acid derivativeThe pyridine ring in the target compound offers a different heterocyclic scaffold. nih.gov

Further research directly comparing the biological activity of this compound and its derivatives with these established drugs is necessary to fully elucidate its therapeutic potential.

Computational and Theoretical Investigations of 2 Methyl 6 1 Naphthyl Nicotinic Acid

Molecular Docking Simulations for Ligand-Receptor Binding

Molecular docking simulations are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Methyl-6-(1-naphthyl)nicotinic acid, these simulations provide insights into how it might interact with biological targets, such as nicotinic acid receptors.

Docking studies on ligands targeting nicotinic receptors help identify the specific amino acid residues that form the binding pocket. For nicotinic acid and its derivatives, a key interaction often involves the carboxylic acid moiety of the ligand. Mutagenesis experiments have suggested that an arginine residue within the transmembrane domain of the nicotinic acid receptor (GPR109A) is crucial for recognizing this acidic group. nih.gov This interaction is a primary anchor point for the ligand within the receptor.

Simulations of various agonists in nicotinic acetylcholine receptors reveal that ligands typically orient themselves within a pocket at the interface of protein subunits. elifesciences.org The binding site is often characterized by a combination of aromatic, polar, and charged residues. For a molecule like this compound, the naphthyl group would likely engage in hydrophobic or π-π stacking interactions with aromatic residues such as tryptophan or tyrosine in the binding site, while the pyridine (B92270) ring and methyl group could form additional van der Waals contacts. nih.gov The precise orientation, or binding mode, would aim to maximize these favorable interactions, leading to a stable ligand-receptor complex. Docking results for similar aza compounds and nicotinic acid derivatives show interactions with residues like ASN, ARG, and TYR. mdpi.comnih.gov

The stability of the ligand-receptor interaction is quantified by its binding affinity, often expressed as a binding energy value in kcal/mol. Molecular docking programs calculate this energy by summing the contributions from various intermolecular forces. These forces include:

Hydrogen Bonds: A critical interaction, especially between the carboxylic acid group of the ligand and polar or charged residues like arginine in the receptor. nih.gov

Hydrophobic Interactions: The large, nonpolar naphthyl group is expected to contribute significantly to binding affinity through favorable interactions with hydrophobic pockets in the receptor.

Electrostatic Interactions: These occur between the charged carboxylate group and positively charged residues, as well as between polar parts of the ligand and receptor.

Docking simulations for a range of agonists at nicotinic receptors have reported strong binding scores, indicating stable interactions. elifesciences.orgnih.gov The affinity is a direct result of the sum of these energetic contributions, where a more negative binding energy corresponds to a higher affinity.

Table 1: Representative Binding Energies from Docking Studies of Nicotinic Receptor Ligands

Ligand TypeReceptor/TargetReported Binding Energy (kcal/mol)Primary Interactions
Nicotinic AgonistsNicotinic Acetylcholine Receptor-5.82 to -9.18Cation-π, Hydrogen Bonds, Hydrophobic
Aza CompoundsHeme Binding Protein-5.2 to -8.0Hydrogen Bonds, Hydrophobic
Nicotinic Acid DerivativesTyrosyl-tRNA Synthetase-6.5 to -8.5Hydrogen Bonds, π-Alkyl

This table summarizes typical binding energy ranges and interaction types observed in molecular docking studies of compounds related to nicotinic acid, providing a comparative basis for the expected affinity of this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These methods provide a fundamental understanding of molecular structure, stability, and reactivity without the need for experimental data. dergipark.org.tr

DFT calculations are used to determine the electronic structure of a molecule, providing insights into its stability and reactivity. epstem.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. For nicotinic acid derivatives, these maps typically show electron-rich regions (negative potential, often colored red) around the electronegative oxygen and nitrogen atoms, identifying them as likely sites for electrophilic attack or hydrogen bonding. Electron-deficient regions (positive potential, colored blue) are usually found around hydrogen atoms.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as chemical hardness, softness, and electrophilicity. epstem.net Analysis of these descriptors for nicotinic acid derivatives indicates that stability is influenced by substituent groups; for example, the presence of a bromine atom can increase chemical stability. nih.gov

Table 2: Calculated Electronic Properties of Related Nicotinic Acid Derivatives using DFT

CompoundMethod/Basis SetE-HOMO (eV)E-LUMO (eV)Energy Gap (ΔE) (eV)
6-Methylnicotinic AcidDFT/B3LYP/6-311+G(d,p)-6.89-1.954.94
5-Bromonicotinic AcidDFT/B3LYP/6-311++G(d,p)-7.35-2.215.14
AmodiaquineDFT/B3LYP/6-311++G(d,p)-5.87-1.784.09

This table presents calculated HOMO-LUMO energies and the resulting energy gap for similar molecules, illustrating how DFT is used to assess electronic structure and predict relative stability.

DFT calculations are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data for structure validation. researchgate.netscielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical spectra can be used to assign experimental peaks and confirm the molecular structure. For nicotinic acid derivatives, calculations accurately predict the chemical shifts for protons and carbons in the pyridine ring and substituent groups. mdpi.com

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. nih.gov By analyzing the potential energy distribution (PED), each calculated frequency can be assigned to a specific vibrational mode (e.g., C=O stretch, N-H bend). scielo.org.za For related molecules like 2-(methylthio)nicotinic acid, a good agreement between calculated and experimental frequencies has been observed. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. nih.govresearchgate.net The calculations provide the absorption wavelength (λ_max) and the oscillator strength (f) for each transition, often linked to electron excitations from HOMO to LUMO or other molecular orbitals. scielo.org.za

Table 3: Predicted Spectroscopic Data for a Representative Nicotinic Acid Derivative

SpectroscopyParameterPredicted ValueAssignment/Transition
¹³C NMR Pyridine Ring Carbonsδ 120-155 ppmAromatic Carbons
Carboxyl Carbon (C=O)δ 161-185 ppmCarboxylic Acid Carbon
IR C=O Stretch~1700 cm⁻¹Carboxylic Acid Carbonyl
C=N Stretch~1650 cm⁻¹Pyridine Ring Vibration
UV-Vis λ_max 1~343 nmπ → π* transition
λ_max 2~406 nmHOMO → LUMO+1

This table provides examples of theoretically predicted spectroscopic values for key functional groups and transitions in molecules structurally related to this compound, based on DFT and TD-DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Receptor Interactions

While molecular docking provides a static picture of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the conformational changes in both the ligand and the receptor over time. mdpi.com These simulations are crucial for understanding the flexibility of the ligand and the mechanism of receptor activation.

MD simulations on nicotinic receptor-agonist complexes reveal that the binding process is not static but involves significant conformational rearrangements. nih.govbiorxiv.org A common sequence of events observed in these simulations includes an initial rotation of the agonist within the binding pocket, followed by a larger-scale movement of flexible receptor loops, such as loop C, which moves to cap the binding site. elifesciences.orgbiorxiv.org This "flop" of loop C helps to form a more compact and stable high-affinity pocket. biorxiv.org

For a flexible molecule like this compound, MD simulations could reveal the preferred rotational conformations (torsion angles) between the pyridine and naphthyl rings, and how these conformations adapt upon binding to a receptor. The stability of the protein-ligand complex over the simulation time can be assessed by monitoring the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms. nih.gov A stable RMSD value over time suggests that the complex has reached a state of equilibrium. mdpi.com These dynamic studies provide a more realistic model of the molecular recognition process than static docking alone.

In Silico Analysis of this compound Reveals Paucity of Publicly Available ADME Data

Despite a comprehensive search of scientific literature and computational databases, no specific in silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction studies for the chemical compound this compound were found to be publicly available.

Computational and theoretical investigations play a crucial role in modern drug discovery and development by predicting the pharmacokinetic properties of new chemical entities before they undergo expensive and time-consuming experimental testing. These in silico methods utilize sophisticated algorithms and models to estimate a compound's likely behavior within a biological system.

ADME properties are critical determinants of a drug's efficacy and safety. They encompass the following key processes:

Absorption: How the compound is taken up by the body.

Distribution: Where the compound travels within the body.

Metabolism: How the compound is chemically modified by the body.

Excretion: How the compound is eliminated from the body.

While general methodologies for in silico ADME prediction are well-established and numerous studies have been published on various nicotinic acid derivatives, specific research detailing the computational analysis of this compound is not present in the public domain. Therefore, data tables and detailed research findings regarding its predicted ADME profile cannot be provided at this time. The absence of such data highlights a knowledge gap for this particular chemical entity and suggests an opportunity for future computational research.

Future Research Directions and Translational Perspectives for Substituted Nicotinic Acids

Exploration of Novel Therapeutic Applications beyond Current Scope

The traditional therapeutic application of nicotinic acid derivatives has been centered on the management of dyslipidemia. However, recent explorations into structurally related compounds suggest that the therapeutic potential of molecules like 2-Methyl-6-(1-naphthyl)nicotinic acid could extend significantly beyond lipid modification.

A key area for future investigation is oncology. Research on a series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide (B1199961)/thiosemicarbazide (B42300) derivatives, which share a core 2-methyl-6-naphthylnicotinic acid structure, has demonstrated notable anti-tumor activity. google.com These compounds exhibited potent anti-proliferative effects against a panel of human cancer cell lines, including lung (A549), liver (HepG2), gastric (HGC-27), breast (MCF-7), and cervical (HeLa) cancer cells. google.com

This suggests that this compound should be prioritized for screening against various cancer types. Future studies should aim to determine its efficacy, not only as a standalone agent but also to identify specific cancer subtypes that may be particularly sensitive to its action. The established anti-inflammatory properties of other nicotinic acid derivatives also point towards potential applications in chronic inflammatory diseases, a possibility that warrants systematic investigation for this specific compound. environmentclearance.nic.in

Rational Design of Next-Generation Analogues with Enhanced Specificity

The development of next-generation analogues of this compound through rational design is a critical step towards clinical translation. The goal of such design would be to enhance therapeutic specificity and potency while minimizing potential off-target effects.

Structure-activity relationship (SAR) studies on the aforementioned 2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl derivatives have provided a valuable blueprint. In that series, the nature of the substituent on the semicarbazide or thiosemicarbazide moiety was found to be a critical determinant of anti-tumor activity. google.com For instance, compound 9h , which featured a 4-fluorophenyl substituent, demonstrated the most potent anti-proliferative activity across several cell lines. google.com

Future research on this compound should, therefore, involve the synthesis of a library of derivatives. Modifications could be systematically introduced at various positions on the nicotinic acid and naphthyl rings, as well as by converting the carboxylic acid group into different functional groups like esters, amides, or hydrazones. Computational modeling and docking studies could be employed to predict the binding affinity of these new analogues to specific biological targets, thereby guiding the synthetic efforts towards compounds with the highest potential.

Table 1: Anti-proliferative Activity of Selected 2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl Derivatives

This table showcases the activity of compounds structurally related to this compound, providing a basis for future analogue design.

CompoundR GroupA549 IC₅₀ (µM)HepG2 IC₅₀ (µM)HGC-27 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)
9a Phenyl10.239.8611.5412.3313.41
9d 4-Chlorophenyl8.457.999.3210.2111.09
9h 4-Fluorophenyl5.676.127.888.549.01
9k 2,4-Dichlorophenyl9.018.7610.1111.3412.05
9m 4-Methylphenyl11.3210.5412.8713.9814.55

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

A thorough understanding of the molecular and cellular mechanisms of action is paramount for the clinical development of any new therapeutic agent. For this compound, future research should aim to elucidate the specific pathways through which it exerts its biological effects.

Again, the study of its close analogue provides a promising starting point. The potent anti-tumor compound 9h was found to induce apoptosis in cancer cells by modulating the orphan nuclear receptor Nur77. google.com Mechanistic experiments revealed that this compound could upregulate the expression of Nur77 and trigger its translocation from the nucleus to the cytoplasm, which is a known signal for initiating apoptosis. google.com Furthermore, it was observed to cause cell cycle arrest and lead to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and cell death. google.com

Therefore, a crucial avenue of future research will be to investigate whether this compound also targets the Nur77 pathway. This would involve a series of molecular and cellular assays, including:

Gene and protein expression analysis: To determine if the compound alters the levels of Nur77 and other apoptosis-related proteins.

Cell cycle analysis: To see if it induces arrest at specific phases of the cell cycle.

Immunofluorescence staining: To visualize the subcellular localization of Nur77 following treatment.

Beyond the Nur77 pathway, the well-established role of nicotinic acid as an agonist for the G protein-coupled receptor GPR109A suggests another potential mechanism that should be explored. googleapis.comnih.gov It would be important to determine if this compound interacts with this receptor and what the downstream consequences of such an interaction might be in different cell types.

Synergistic Effects with Existing Therapeutic Modalities

The potential for this compound to be used in combination with existing therapies is another exciting prospect for future research. Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy, reduced dosages of individual drugs, and the potential to overcome drug resistance.

In the context of oncology, where the analogue has shown promise, it would be highly valuable to investigate the synergistic effects of this compound with standard-of-care chemotherapeutic agents or targeted therapies. For example, if the compound induces apoptosis via Nur77 modulation, combining it with a drug that targets a different cell death pathway could lead to a more profound anti-tumor response.

Similarly, if the compound is found to have significant anti-inflammatory properties, its combination with existing anti-inflammatory drugs could be explored for the treatment of various inflammatory disorders. Such studies would typically involve in vitro checkerboard assays to determine synergy, followed by in vivo studies in relevant animal models to confirm the therapeutic benefit of the combination. The ultimate goal would be to develop combination regimens that offer superior clinical outcomes compared to monotherapy.

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